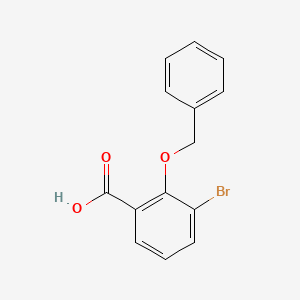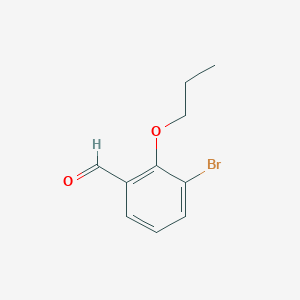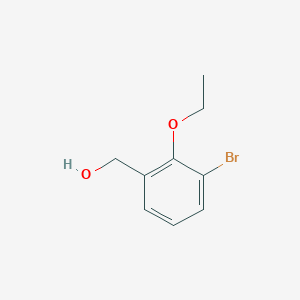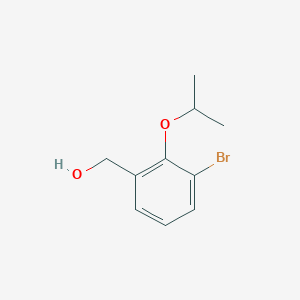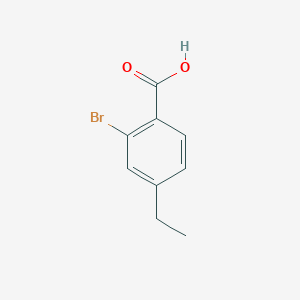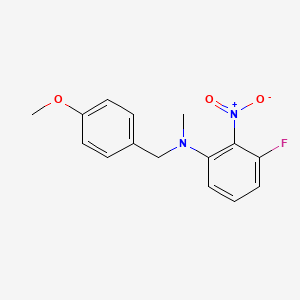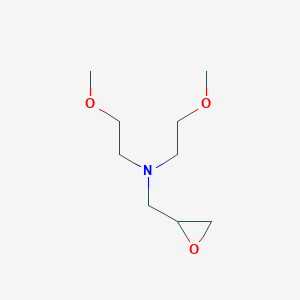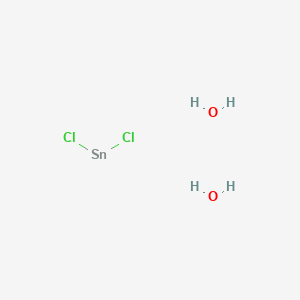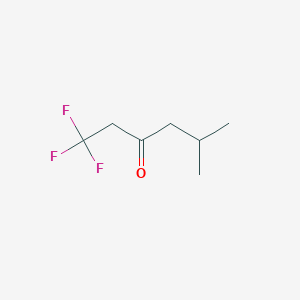
1,1,1-Trifluoro-5-methylhexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-5-methylhexan-3-one (TFM) is a fluorinated derivative of hexan-3-one, a cyclic ketone found in trace amounts in nature. TFM is a versatile synthetic molecule that has been used in a variety of scientific applications, including synthesis, drug discovery, and biochemical research. Its unique properties, such as its low volatility, high solubility, and low toxicity, make it an ideal reagent for a variety of research applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1,1,1-Trifluoro-5-methylhexan-3-one involves the introduction of a trifluoromethyl group onto a 5-methylhexan-3-one molecule.
Starting Materials
5-methylhexan-3-one, trifluoromethyl iodide, potassium carbonate, acetone, diethyl ether, sodium borohydride, hydrochloric acid
Reaction
Step 1: Preparation of trifluoromethyl ketone intermediate, 5-methylhexan-3-one is reacted with trifluoromethyl iodide in the presence of potassium carbonate in acetone and diethyl ether to form the trifluoromethyl ketone intermediate., Step 2: Reduction of trifluoromethyl ketone intermediate, The trifluoromethyl ketone intermediate is then reduced using sodium borohydride in methanol to form 1,1,1-Trifluoro-5-methylhexan-3-one., Step 3: Purification of product, The product is purified using hydrochloric acid to remove any impurities and obtain the final product.
Scientific Research Applications
1,1,1-Trifluoro-5-methylhexan-3-one has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a reactant in drug discovery, and as a tool for studying biochemical and physiological processes. In organic synthesis, 1,1,1-Trifluoro-5-methylhexan-3-one is used as a reagent to synthesize a variety of compounds, including fluorinated compounds and other organofluorine compounds. In drug discovery, 1,1,1-Trifluoro-5-methylhexan-3-one is used as a reactant to synthesize a variety of compounds, including drugs and pharmaceuticals. In biochemical and physiological research, 1,1,1-Trifluoro-5-methylhexan-3-one has been used to study the effects of fluorinated compounds on enzymes, proteins, and other biological molecules.
Mechanism Of Action
The mechanism of action of 1,1,1-Trifluoro-5-methylhexan-3-one is not fully understood, but it is known to interact with a variety of biological molecules, including enzymes and proteins. 1,1,1-Trifluoro-5-methylhexan-3-one has been found to interact with the active site of enzymes, leading to inhibition of enzyme activity. It has also been found to interact with proteins, leading to changes in protein structure and function. Furthermore, 1,1,1-Trifluoro-5-methylhexan-3-one has been found to interact with DNA, leading to changes in DNA structure and function.
Biochemical And Physiological Effects
1,1,1-Trifluoro-5-methylhexan-3-one has been found to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1,1,1-Trifluoro-5-methylhexan-3-one is a potent inhibitor of enzymes, leading to inhibition of enzyme activity. It has also been found to interact with proteins, leading to changes in protein structure and function. Furthermore, 1,1,1-Trifluoro-5-methylhexan-3-one has been found to interact with DNA, leading to changes in DNA structure and function. In vivo studies have demonstrated that 1,1,1-Trifluoro-5-methylhexan-3-one is capable of crossing the blood-brain barrier, suggesting that it may have neurological effects.
Advantages And Limitations For Lab Experiments
1,1,1-Trifluoro-5-methylhexan-3-one has a number of advantages for use in laboratory experiments. It is a low volatility compound, making it easy to handle and store. It is also highly soluble in a variety of solvents, making it easy to use in a variety of experiments. Furthermore, 1,1,1-Trifluoro-5-methylhexan-3-one is relatively non-toxic, making it safe to use in laboratory experiments. However, 1,1,1-Trifluoro-5-methylhexan-3-one is also relatively expensive, making it cost-prohibitive for some experiments.
Future Directions
1,1,1-Trifluoro-5-methylhexan-3-one has a wide range of potential future applications. It could be used as a tool for drug discovery, as it has been shown to interact with enzymes and proteins. It could also be used to study the effects of fluorinated compounds on biochemical and physiological processes. Furthermore, 1,1,1-Trifluoro-5-methylhexan-3-one could be used as a reagent in organic synthesis, as it has been used to synthesize a variety of compounds. Finally, 1,1,1-Trifluoro-5-methylhexan-3-one could be used as a tool for studying the effects of fluorinated compounds on DNA structure and function.
properties
IUPAC Name |
1,1,1-trifluoro-5-methylhexan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c1-5(2)3-6(11)4-7(8,9)10/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDQYDGKDBQKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-5-methylhexan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

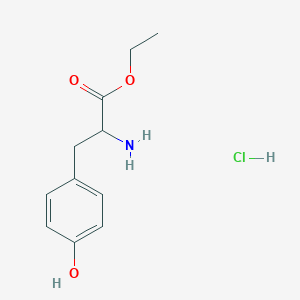
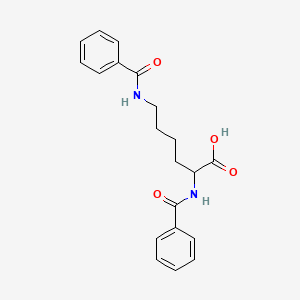
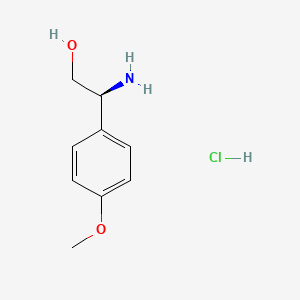
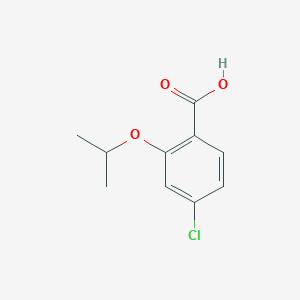
![7,7-Dimethyl-1-(((4-(2-pyridyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6331475.png)
